molecular formula C21H19N3O3S2 B2851082 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 686772-04-3

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2851082
CAS No.: 686772-04-3
M. Wt: 425.52
InChI Key: IMRLOEPOMOLPBU-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide linkage. Its core structure comprises a bicyclic thienopyrimidinone system substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-acetamide moiety terminating in an N-phenyl group .

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-17-10-6-5-9-16(17)24-20(26)19-15(11-12-28-19)23-21(24)29-13-18(25)22-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRLOEPOMOLPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiourea to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) feature a fused triazolo-pyrimidine system instead of a simple thienopyrimidine.

Pyrido-Pyrimidine Derivatives

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces the thieno ring with a pyrazolo-pyrimidine scaffold. Such changes alter electron distribution and steric bulk, which may influence target selectivity .

Linker and Functional Group Comparisons

Sulfanyl vs. Sulfamoyl Linkers

In 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), a sulfamoyl group replaces the sulfanyl linkage.

Acetamide vs. Propanamide Linkers

describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides, which use a propanamide linker. Longer linkers may increase conformational flexibility but reduce binding affinity due to entropy loss .

Physicochemical and Pharmacokinetic Profiles

Compound Type Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~477.59 2-Methoxyphenyl, phenyl
CAS 1040632-67-4 Not reported 463.61 Methyl, 4-butylphenyl
Example 53 () 175–178 589.1 Fluoro, chromen, isopropyl

The higher molecular weight and fluorinated groups in Example 53 () may improve target affinity but complicate bioavailability .

Biological Activity

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core that is substituted with a methoxyphenyl group and a sulfanyl moiety. The structural complexity contributes to its unique biological properties.

Property Value
IUPAC Name This compound
Molecular Weight 479.6 g/mol
CAS Number 1040631-94-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : The compound potentially inhibits DHFR, an enzyme crucial for DNA synthesis and cell proliferation.
  • Antimicrobial Activity : The thienopyrimidine core is known for antimicrobial properties, likely through disruption of bacterial metabolic pathways.

Antimicrobial Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity against various bacterial strains:

  • Gram-negative bacteria : Effective against strains such as Escherichia coli and Salmonella typhi.
  • Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.

In vitro studies have shown that the minimum inhibitory concentration (MIC) values for these compounds are promising, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives of thienopyrimidines exhibit selective toxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

  • In Vitro Antimicrobial Assessment
    • A study evaluated the antibacterial activity of various thienopyrimidine derivatives against multiple bacterial strains. The results showed that compounds similar to this compound exhibited significant antibacterial effects with MIC values comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells
    • Another study focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings indicated that certain modifications to the thienopyrimidine structure enhanced cytotoxicity against cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, and what analytical techniques are critical for confirming its structure?

  • Synthetic Routes :

  • The compound is typically synthesized via multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include cyclization of thiophene derivatives (e.g., via acid-catalyzed condensation), followed by sulfanyl group introduction through nucleophilic substitution .
  • Substitution at the 3-position with a 2-methoxyphenyl group is achieved using alkylation or Mitsunobu reactions under controlled pH and temperature .
    • Analytical Techniques :
  • TLC (e.g., silica gel plates with ethyl acetate/hexane mixtures) monitors reaction progress .
  • NMR (1H/13C) confirms structural integrity, with characteristic signals for the methoxy group (~δ 3.8 ppm) and thienopyrimidine protons .
  • Mass Spectrometry (HRMS) validates molecular weight and purity (>95%) .

Q. How does the methoxy substituent influence the compound’s physicochemical and pharmacokinetic properties?

  • Physicochemical Impact :

  • The 2-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Methoxy groups stabilize the molecule via hydrogen bonding with solvent or biological targets, as shown in solubility assays using DMSO/PBS .
    • Pharmacokinetic Effects :
  • Increased metabolic stability compared to non-substituted analogs, as evidenced by microsomal stability assays (t½ > 60 mins in rat liver microsomes) .

Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to evaluate them?

  • Reported Activities :

  • Anti-inflammatory: Inhibits COX-2 (IC₅₀ ~1.2 µM) and reduces TNF-α production in LPS-stimulated macrophages .
  • Anticancer: Induces apoptosis in HeLa cells (EC₅₀ ~5 µM) via caspase-3 activation .
    • Assays :
  • MTT/Proliferation Assays for cytotoxicity .
  • ELISA/Western Blotting for cytokine/protein quantification .
  • Flow Cytometry for apoptosis/cycle analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this compound?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl group introduction, improving reaction kinetics .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize by-products (e.g., dimerization) .
  • Catalysts : Triethylamine or DBU enhances nucleophilic substitution efficiency .
    • Data Table :
StepOptimal ConditionsYield Improvement
CyclizationToluene, 70°C, 12 hrs75% → 88%
Sulfanyl IntroductionDMF, K₂CO₃, 60°C65% → 82%

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Approaches :

  • Dose-Response Curves : Validate EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Off-Target Profiling : Use kinase inhibition panels to identify non-specific interactions (e.g., EGFR inhibition at >10 µM) .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .

Q. What computational methods are suitable for predicting the binding affinity and selectivity of this compound with target proteins?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to COX-2 (Glide score ≤ -8.5 kcal/mol) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .

Key Challenges and Future Directions

  • Synthetic Challenges : Scalability of multi-step reactions and purification of stereoisomers .
  • Biological Gaps : Limited in vivo data on bioavailability and toxicity profiles .
  • Computational Needs : Development of hybrid QM/MM models to refine binding energy calculations .

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